molecular formula C10H14N2 B2837750 2-Cyclopropyl-1-(2-pyridyl)ethylamine CAS No. 1270372-29-6

2-Cyclopropyl-1-(2-pyridyl)ethylamine

Cat. No.: B2837750
CAS No.: 1270372-29-6
M. Wt: 162.236
InChI Key: PYCOFCQXXBAOAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopropyl-1-(2-pyridyl)ethylamine is a research chemical with the molecular formula C10H14N2 and a molecular weight of 162.23 . It is also known by the synonyms 2-cyclopropyl-1-(2-pyridinyl)ethanamine and 2-cyclopropyl-1-pyridin-2-ylethanamine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES notation: C1CC1CC(C2=CC=CC=N2)N . This indicates that the molecule contains a cyclopropyl group (C1CC1), an ethylamine group (CCN), and a pyridyl group (C2=CC=CC=N2).


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 162.23 and a molecular formula of C10H14N2 . Other properties such as density, color, hardness, melting and boiling points, and electrical conductivity are not provided in the search results .

Scientific Research Applications

Cyclopropanation and Catalysis

Research has been conducted on the cyclopropanation of styrene with ethyl diazoacetate (EDA) catalyzed by chiral and achiral ruthenium 2,6-bis(imino)pyridyl complexes. This study highlights the role of different substituents on the imine nitrogen atoms in influencing catalytic activity, providing insights into the development of efficient catalysts for the cyclopropanation reaction, which is a fundamental process in synthetic chemistry (Bianchini and Lee, 2000).

Photochemical [2+2] Cycloaddition Reactions

The stacking of double bonds for photochemical [2+2] cycloaddition reactions in solid-state, using trans-1,2-bis(4-pyridyl)ethylene (bpe), is another area of interest. This research focuses on the challenges and strategies in orienting bpe molecules in solid-state for effective photochemical behavior, showcasing the application of pyridyl-containing compounds in facilitating controlled photochemical reactions (Nagarathinam, Peedikakkal, & Vittal, 2008).

Synthesis of Polysubstituted Pyrroles

The synthesis of polysubstituted pyrroles through tandem 1,3-addition/5-endo-dig cyclization of 1-(1-alkynyl)cyclopropyl imines presents a method for introducing various functional groups into the pyrrole ring. This research offers a mild and effective method for synthesizing polyfunctionalized pyrroles, highlighting the versatility of cyclopropyl and pyridyl derivatives in organic synthesis (Urbanaitė & Čikotienė, 2016).

Water Oxidation Catalysts

A study on the synthesis of dinuclear Ru complexes using the bis(2-pyridyl)ethylamine (bpea) ligand for water oxidation catalysis explores the use of pyridyl ligands in creating efficient catalysts for water oxidation. This research underscores the potential of pyridyl-containing ligands in developing new catalytic systems for environmental and energy applications (Mola et al., 2011).

Safety and Hazards

While specific safety data for 2-Cyclopropyl-1-(2-pyridyl)ethylamine is not available, general safety precautions for handling similar chemicals include avoiding contact with skin and eyes, and avoiding inhalation of vapors or mist . It’s always recommended to refer to the specific Safety Data Sheet (SDS) for detailed safety and handling information.

Properties

IUPAC Name

2-cyclopropyl-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-9(7-8-4-5-8)10-3-1-2-6-12-10/h1-3,6,8-9H,4-5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCOFCQXXBAOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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